Cemadotin

Content Navigation

CAS Number

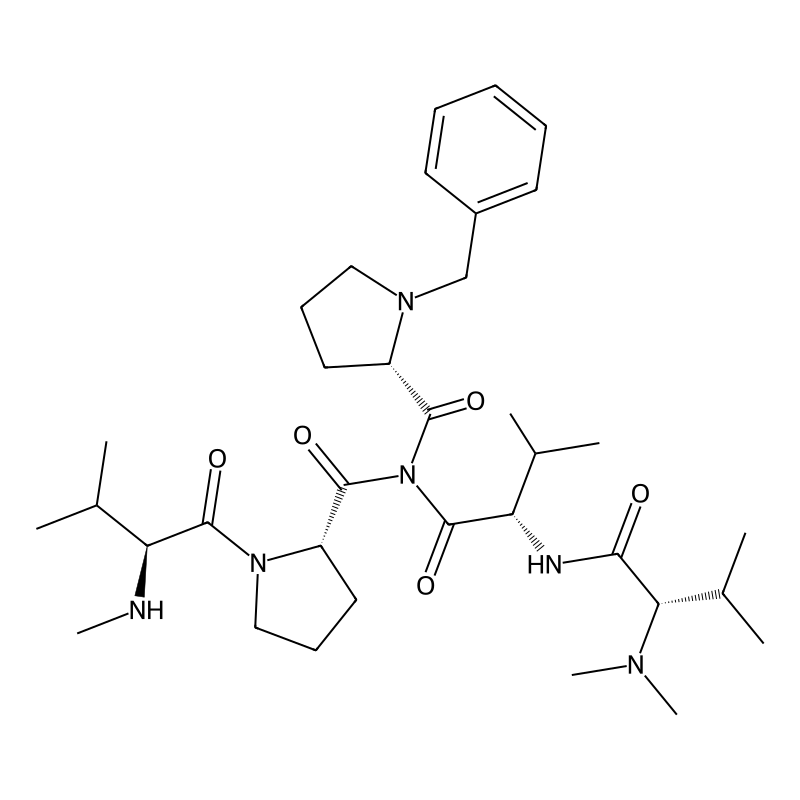

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Cemadotin, also known as LU-103793, is a highly potent, synthetic pentapeptide analog of the marine natural product dolastatin 15. Engineered specifically to overcome the severe physicochemical limitations of naturally occurring marine depsipeptides, cemadotin functions as a powerful antimitotic agent that suppresses microtubule dynamics by binding to a distinct site on tubulin [1]. In procurement and industrial research contexts, its primary value proposition lies in its exceptional water solubility combined with sub-nanomolar cytotoxic potency. This dual advantage makes it a highly sought-after payload for Antibody-Drug Conjugates (ADCs) and small-format drug conjugates (such as SIPs and diabodies), where maintaining aqueous stability during conjugation workflows is as critical as the terminal efficacy of the payload [2].

Research Fit

Water-soluble hydrochloride salt enables direct aqueous dilution for in vitro and in vivo tubulin studies without DMSO or co-solvent confounds.

Binds tubulin and suppresses dynamics without requiring intracellular metabolic activation, unlike prodrug analogs such as tasidotin.

Occupies a non-vinca binding domain, enabling mechanism-of-action differentiation studies and research on vinca-site-independent microtubule pharmacology.

References

- [1] Jordan, M. A., et al. (1998). Suppression of Microtubule Dynamics by Binding of Cemadotin to Tubulin: Possible Mechanism for Its Antitumor Action. Biochemistry, 37(50), 17571-17578.

- [2] Deonarain, M. P., et al. (2018). Small-Format Drug Conjugates: A Viable Alternative to ADCs for Solid Tumours? Antibodies (Basel), 7(2), 16.

Substituting Cemadotin with its parent compound, Dolastatin 15, routinely fails in bioconjugation and formulation workflows due to Dolastatin 15's extreme lipophilicity and poor aqueous solubility, which causes severe payload aggregation and precipitation in standard aqueous conjugation buffers[1]. Attempting to substitute with alternative synthetic analogs like Tasidotin (ILX651) introduces functional discrepancies; Tasidotin acts as a prodrug that requires intracellular metabolism into its C-carboxylate form to achieve strong tubulin-binding activity, rendering it highly variable or inactive in cell-free purified tubulin assays[2]. Furthermore, substituting Cemadotin with common benchmark antimitotics like vinblastine fails in multidrug-resistant models, as Cemadotin binds to a completely distinct, non-overlapping site on tubulin, allowing it to bypass specific target-site mutations that render vinca alkaloids ineffective [1].

Substitution Risk

Cemadotin acts directly on tubulin without prodrug conversion, while tasidotin requires intracellular enzymatic cleavage; this difference may skew cellular potency readouts and mechanism interpretation.

Cemadotin’s substantially longer terminal half-life compared to tasidotin may alter in vivo exposure profiles and dosing schedule requirements, complicating cross-compound experimental comparisons.

Cemadotin binds a non-vinca tubulin site without vinblastine competition; substituting a vinca-domain agent introduces a different mechanism, limiting direct pharmacological comparisons.

References

- [1] Jordan, M. A., et al. (1998). Suppression of Microtubule Dynamics by Binding of Cemadotin to Tubulin: Possible Mechanism for Its Antitumor Action. Biochemistry, 37(50), 17571-17578.

- [2] Ray, A., et al. (2007). Mechanism of Action of the Microtubule-Targeted Antimitotic Depsipeptide Tasidotin (Formerly ILX651) and Its Major Metabolite Tasidotin C-Carboxylate. Cancer Research, 67(8), 3767-3776.

Tubulin Binding Affinity: Cemadotin vs. Dolastatin 15

In purified bovine brain tubulin assays, Cemadotin demonstrates a highly potent, direct binding affinity with a Ki of 1 μM. In contrast, the parent compound Dolastatin 15 only weakly inhibits tubulin polymerization, exhibiting a Ki of 23 μM under identical conditions [1].

| Evidence Dimension | Inhibition of tubulin polymerization (Ki) |

| Target Compound Data | Cemadotin: 1 μM |

| Comparator Or Baseline | Dolastatin 15: 23 μM |

| Quantified Difference | 23-fold stronger binding affinity for Cemadotin |

| Conditions | Cell-free bovine brain tubulin polymerization assay |

This guarantees robust, direct target engagement in biochemical assays without requiring the massive stoichiometric excesses needed when using the parent dolastatin.

Direct Cytotoxic Potency: Cemadotin vs. Tasidotin

Cemadotin exhibits sub-nanomolar direct cytotoxicity across multiple solid tumor lines, achieving IC50 values of 0.1 nM (MDA-MB435) and 0.7 nM (HeLa S3) [1]. The closely related analog Tasidotin (ILX651) demonstrates significantly lower direct potency in comparable solid tumor models, with IC50 values ranging from 20 nM to 1000 nM [2].

| Evidence Dimension | In vitro cytotoxicity (IC50) |

| Target Compound Data | Cemadotin: 0.1 - 0.7 nM |

| Comparator Or Baseline | Tasidotin: 20 - 1000 nM |

| Quantified Difference | Approx. 30- to 100-fold greater direct cytotoxicity for Cemadotin |

| Conditions | In vitro human carcinoma cell line viability assays |

Higher direct potency allows ADC developers to achieve lethal payload delivery at lower Drug-to-Antibody Ratios (DAR), minimizing conjugate aggregation and clearance issues.

Binding Site Orthogonality: Cemadotin vs. Dolastatin 10

While other dolastatin family members, such as Dolastatin 10, act as strong noncompetitive inhibitors of vinblastine binding to tubulin, Cemadotin exhibits 0% inhibition of vinblastine binding, confirming it binds to a completely novel, non-overlapping site on the tubulin structure [1].

| Evidence Dimension | Inhibition of radiolabeled vinblastine binding |

| Target Compound Data | Cemadotin: No inhibition |

| Comparator Or Baseline | Dolastatin 10: Noncompetitive inhibition |

| Quantified Difference | Complete orthogonality to the vinca binding domain for Cemadotin |

| Conditions | Equilibrium binding assays with radiolabeled ligands on purified tubulin |

This distinct binding mechanism makes Cemadotin an essential alternative payload for targeting cancers that have developed resistance to standard vinca alkaloids.

Aqueous Synthesis of Antibody-Drug Conjugates (ADCs)

Due to its engineered water solubility and sub-nanomolar potency, Cemadotin is an optimal payload for ADC and small-format drug conjugate (SIP/diabody) synthesis. It prevents the severe hydrophobic aggregation commonly seen when conjugating natural dolastatins, and is highly compatible with thiazolidine and cleavable disulfide linker chemistries in aqueous buffers [1].

Cell-Free Microtubule Dynamics and Structural Assays

Unlike prodrug analogs such as Tasidotin that require intracellular metabolism to become fully active, Cemadotin possesses a direct 1 μM Ki for tubulin. This makes it the preferred dolastatin-class reagent for precise, cell-free biochemical assays measuring tubulin polymerization, depolymerization, and dynamic instability[2].

Benchmarking in Multidrug-Resistant (MDR) Cancer Models

Because Cemadotin binds to a novel tubulin site completely orthogonal to the vinca alkaloid binding domain, it serves as a critical positive control and benchmark payload in viability screens against cancer cell lines that exhibit acquired resistance to vinblastine or vincristine [2].

Application Fit Matrix

References

- [1] Deonarain, M. P., et al. (2018). Small-Format Drug Conjugates: A Viable Alternative to ADCs for Solid Tumours? Antibodies (Basel), 7(2), 16.

- [2] Jordan, M. A., et al. (1998). Suppression of Microtubule Dynamics by Binding of Cemadotin to Tubulin: Possible Mechanism for Its Antitumor Action. Biochemistry, 37(50), 17571-17578.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Sequence

Pharmacology

Wikipedia

Explore Compound Types